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# Application Notes: In Vivo Tumor Imaging Using Cy5.5 DBCO Conjugates

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Compound of Interest		
Compound Name:	Cy5.5 DBCO	
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#### Introduction

Near-infrared (NIR) fluorescence imaging is a powerful modality for non-invasive, real-time visualization of biological processes in vivo. The NIR window (700-900 nm) offers significant advantages, including deeper tissue penetration and reduced autofluorescence compared to the visible spectrum.[1] Cy5.5 is a bright and photostable NIR fluorophore with excitation and emission maxima around 678 nm and 694 nm, respectively.[2] When functionalized with a dibenzocyclooctyne (DBCO) group, Cy5.5 becomes a key tool for bioorthogonal chemistry.

The **Cy5.5 DBCO** conjugate reacts specifically and covalently with azide-functionalized molecules through a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[2][3] This reaction is highly efficient and biocompatible, as it proceeds under physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for in vivo applications.[4][5] These characteristics enable the precise labeling of tumor-targeting moieties like antibodies, peptides, or nanoparticles for sensitive and specific tumor imaging.

## **Key Strategies for Tumor Targeting**

There are two primary strategies for utilizing **Cy5.5 DBCO** conjugates in in vivo tumor imaging: the Direct Conjugation Strategy and the Pre-targeting Strategy. A third approach involves metabolic labeling.



- Direct Conjugation: A tumor-targeting ligand (e.g., an antibody or peptide) is first modified with an azide group. This azide-ligand is then conjugated with **Cy5.5 DBCO** ex vivo. After purification, the complete fluorescent probe is administered for in vivo imaging. This is the most straightforward approach for labeling specific tumor markers.[6][7][8]
- Pre-targeting: This multi-step approach separates the tumor targeting and imaging steps to improve the target-to-background ratio. First, an azide-modified, unlabeled antibody is injected. This antibody circulates and accumulates at the tumor site over time (typically 24-72 hours), while the unbound antibody clears from the bloodstream. Subsequently, the small, fast-clearing Cy5.5 DBCO molecule is injected, which rapidly finds and "clicks" to the azide-antibody localized at the tumor, enabling imaging with minimal background signal.[9][10]
- Metabolic Labeling: This technique involves introducing unnatural, azide-modified sugars
   (e.g., Ac4ManAz) to the biological system.[11] Cancer cells with altered metabolism
   incorporate these sugars into their surface glycans, effectively displaying azide groups. A
   subsequent injection of Cy5.5 DBCO leads to an in vivo click reaction on the tumor cell
   surface, allowing for visualization.[10][11]

## Core Technology: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The foundation of this imaging application is the SPAAC reaction. The DBCO group on the Cy5.5 dye is a strained alkyne that reacts spontaneously with an azide group to form a stable, covalent triazole linkage. This reaction is bioorthogonal, meaning neither functional group is naturally present in biological systems, ensuring the reaction is highly specific and avoids side reactions.[4]





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**Figure 1:** The SPAAC copper-free click chemistry reaction.

## **Data and Applications**

**Cy5.5 DBCO** conjugates have been successfully used in various pre-clinical tumor models. The quantitative data from these studies highlight the effectiveness of this approach for achieving high-contrast tumor images.

### **Quantitative Imaging Data**



Probe / System	Tumor Model	Imaging Strategy	Key Metric & Value	Reference
Ac4ManAz + DBCO-Cy5	LS174T Colon Cancer	Metabolic Labeling	Tumor Fluorescence Intensity: ~5-fold higher than control	[11]
Cy5.5-GX1 Peptide	BGC-823 Gastric Cancer	Direct Conjugation	Binding Potential (SRTM Bp): 0.618 ± 0.2923	[12][13]
HER2-Cy5.5-ILs	KPL-4 Breast Cancer	Direct Conjugation	Tumor Fluorescence Intensity (a.u.): ~1.5 x 10 <sup>8</sup>	[14]
Chlorotoxin:Cy5. 5	Glioma, Medulloblastoma	Direct Conjugation	Delineated tumors and detected metastatic foci of a few hundred cells	[15][16]

## **Biodistribution Data**

The biodistribution of Cy5.5 conjugates is critical for assessing tumor specificity and clearance from non-target organs.



Probe	Time Point	Organ with Highest Accumulation (Excluding Tumor)	Other Notable Accumulation	Reference
Free Cy5.5 Dye	24 hours	Liver, Kidney, Lung, Stomach	Low levels in most organs	[17]
Rituximab-Cy5.5	Post-injection	Liver, Kidneys (excretion organs)	-	[7]
HER2-Cy5.5-ILs	24 hours	Liver, Spleen	Heart, Lung, Kidney	[14]

## **Experimental Protocols**

The following protocols provide detailed methodologies for labeling and imaging.

### **Protocol 1: Antibody Modification with Azide Groups**

This protocol describes how to introduce azide functionalities to a targeting antibody using an NHS-Azide crosslinker.

#### Materials:

- Monoclonal antibody (mAb) of interest (1-5 mg/mL)
- Azide-PEG4-NHS Ester
- Phosphate-Buffered Saline (PBS), pH 8.0-8.5
- Anhydrous Dimethyl Sulfoxide (DMSO)
- PD-10 desalting columns or appropriate centrifugal filters (e.g., Amicon Ultra, 10K MWCO)

#### Procedure:

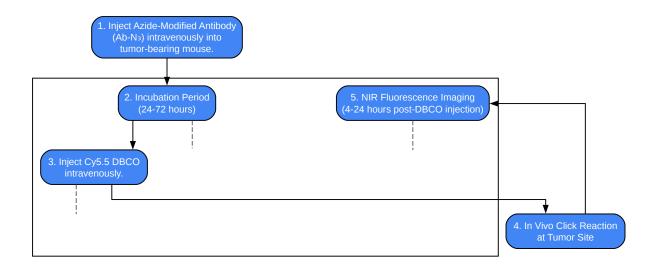


- Buffer Exchange: Ensure the antibody is in an amine-free buffer (e.g., PBS) at pH 8.0-8.5. If necessary, perform a buffer exchange using a desalting column or centrifugal filtration.
   Remove any additives like BSA or gelatin.
- Prepare NHS-Azide: Immediately before use, prepare a 10 mg/mL stock solution of Azide-PEG4-NHS ester in anhydrous DMSO.
- Conjugation Reaction: Add the NHS-Azide solution to the antibody solution at a 10:1 to 20:1 molar excess of the linker.
- Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle stirring, protected from light.
- Purification: Remove the excess, unreacted azide linker by running the reaction mixture through a PD-10 desalting column equilibrated with PBS (pH 7.4). Collect the protein fractions. Alternatively, use centrifugal filters to wash the antibody.
- Characterization: Confirm the antibody concentration (e.g., via Nanodrop at 280 nm) and store the azide-modified antibody (Ab-N₃) at 4°C for short-term use or -20°C for long-term storage.

## **Protocol 2: In Vivo Pre-targeting and Imaging**

This protocol outlines the two-step in vivo imaging process using an azide-modified antibody and **Cy5.5 DBCO**.





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**Figure 2:** Experimental workflow for the pre-targeting strategy.

#### Materials:

- Azide-modified antibody (Ab-N<sub>3</sub>) from Protocol 1
- Cy5.5 DBCO
- Tumor-bearing mice (e.g., nude mice with subcutaneous xenografts)
- Sterile PBS
- In vivo imaging system (e.g., IVIS Spectrum) with appropriate NIR filters

#### Procedure:

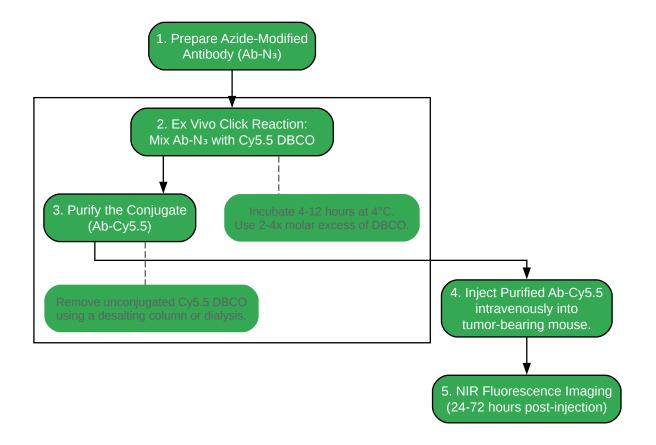
Antibody Administration: Administer the Ab-N<sub>3</sub> (typically 50-100 µg per mouse) via tail vein injection.



- Accumulation and Clearance: Allow the Ab-N₃ to circulate for 24 to 72 hours. This time frame should be optimized based on the antibody's known pharmacokinetic properties.
- **Cy5.5 DBCO** Administration: Inject **Cy5.5 DBCO** (typically 1-5 nmol in 100 μL sterile PBS) via the tail vein.
- Imaging: Perform whole-body fluorescence imaging at various time points post-injection of Cy5.5 DBCO (e.g., 4, 8, 24 hours).[18] Use an appropriate filter set for Cy5.5 (e.g., Excitation: 640 nm, Emission: 680 nm).[1]
- Ex Vivo Analysis (Optional but Recommended): At the final time point, euthanize the mouse and perfuse with saline.[1] Dissect the tumor and major organs (liver, spleen, kidneys, lungs, heart) and image them ex vivo to confirm probe biodistribution and tumor-specific accumulation.[1][14]

## **Protocol 3: Direct Conjugation and In Vivo Imaging**

This protocol details the creation of the fluorescent probe ex vivo followed by in vivo imaging.





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**Figure 3:** Experimental workflow for the direct conjugation strategy.

#### Procedure:

- Ex Vivo Conjugation:
  - Mix the purified Ab-N₃ from Protocol 1 with Cy5.5 DBCO in PBS (pH 7.4). Use a 2-4 fold molar excess of Cy5.5 DBCO to the antibody.[4][5]
  - Incubate the reaction overnight at 4°C with gentle mixing, protected from light.
- Purification:
  - Remove unconjugated Cy5.5 DBCO from the mixture using a PD-10 desalting column or extensive dialysis against PBS. The fluorescently labeled antibody will elute in the initial fractions.
- · Characterization:
  - Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~678 nm (for Cy5.5).[18]
  - Calculate the degree of labeling (DOL), which is the molar ratio of dye to antibody.
- In Vivo Administration and Imaging:
  - Inject the purified Ab-Cy5.5 conjugate (typically 1-2 nmol of dye) intravenously into tumorbearing mice.[1]
  - Acquire fluorescence images at multiple time points (e.g., 4, 24, 48, 72 hours) to monitor tumor accumulation and clearance from non-target tissues.[18]
  - Perform ex vivo organ analysis as described in Protocol 2.

#### **Protocol 4: Data Quantification and Analysis**



- Region of Interest (ROI) Analysis: Using the imaging software, draw ROIs around the tumor and a contralateral, non-tumor muscle area (for background).[18]
- Measure Fluorescence: Quantify the average radiant efficiency ([p/s/cm²/sr]/[μW/cm²]) or total flux (photons/sec) within each ROI.
- Calculate Tumor-to-Background Ratio (TBR): Divide the average radiant efficiency of the tumor ROI by that of the background ROI. A higher TBR indicates better contrast and specificity.
- Ex Vivo Quantification: For ex vivo images, quantify the fluorescence intensity for each organ to generate a biodistribution profile.[1][14]

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